molecular formula C14H19N3O3 B4138599 2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide

2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B4138599
M. Wt: 277.32 g/mol
InChI Key: HVMRHDODRSJLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an acetamide group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetylation: The acetamide group is introduced through acetylation of the amine group on the piperidine ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to convert the nitro group to an amine.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

    Reduction: The major product formed is 2-(4-methyl-1-piperidinyl)-N-(4-aminophenyl)acetamide.

    Substitution: Depending on the nucleophile used, various substituted acetamides can be formed.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with enzymes and receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-1-piperidinyl)-N-(4-aminophenyl)acetamide: This compound is similar in structure but has an amino group instead of a nitro group.

    2-(4-methyl-1-piperidinyl)-N-(4-chlorophenyl)acetamide: This compound has a chloro group instead of a nitro group on the phenyl ring.

Uniqueness

2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11-6-8-16(9-7-11)10-14(18)15-12-2-4-13(5-3-12)17(19)20/h2-5,11H,6-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRHDODRSJLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.